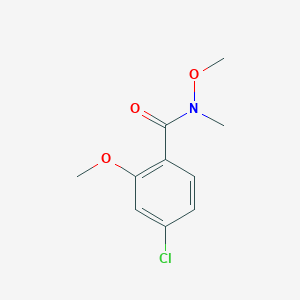

4-Chloro-N,2-dimethoxy-N-methylbenzamide

Beschreibung

4-Chloro-N,2-dimethoxy-N-methylbenzamide (CAS: 205320-02-1) is a substituted benzamide derivative characterized by a chloro group at the para position, two methoxy groups at the ortho and N-methyl positions, and a methyl group attached to the nitrogen atom. This compound belongs to the benzamide class, which is widely explored in pharmaceutical and materials science due to its structural versatility and tunable electronic properties. Benzamides are frequently employed as intermediates in organic synthesis, catalysts in cross-coupling reactions, and bioactive agents in drug discovery .

The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring may influence its reactivity, solubility, and fluorescence properties, as observed in structurally related benzamides .

Eigenschaften

IUPAC Name |

4-chloro-N,2-dimethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-12(15-3)10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQWJRHUICABKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596597 | |

| Record name | 4-Chloro-N,2-dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205320-02-1 | |

| Record name | 4-Chloro-N,2-dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-N,2-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

4-Chloro-N,2-dimethoxy-N-methylbenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 4-Chloro-N,2-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Impact on Reactivity

4-Chloro-N,2-dimethoxy-N-methylbenzamide can be compared to the following analogues:

- Steric Effects: Bulkier alkyl substituents on the nitrogen (e.g., diethyl, dibutyl) reduce turnover numbers (TONs) in catalytic amidation due to steric hindrance. In contrast, the N-methyl and methoxy groups in 4-Chloro-N,2-dimethoxy-N-methylbenzamide may offer moderate steric bulk but enhanced electronic modulation .

- This combination may stabilize intermediates in coupling reactions or enhance fluorescence properties, as seen in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide .

Crystallographic Comparisons

- 2-Chloro-N-(4-methoxyphenyl)benzamide exhibits a dihedral angle of 79.2° between its aromatic rings, with methoxy groups influencing planarity and crystal packing . Similar conformational effects may occur in 4-Chloro-N,2-dimethoxy-N-methylbenzamide, affecting its crystallinity and solubility.

Physicochemical Properties

Melting Points and Solubility

- 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives (e.g., Compound 11) exhibit melting points of 177–180°C, attributed to hydrogen bonding and π-π stacking . The methoxy and chloro groups in 4-Chloro-N,2-dimethoxy-N-methylbenzamide may similarly enhance intermolecular interactions, leading to higher melting points compared to alkyl-substituted analogues.

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide demonstrates optimal fluorescence at pH 5 and 25°C, with a limit of detection (LOD) of 0.269 mg/L . The additional methoxy group in 4-Chloro-N,2-dimethoxy-N-methylbenzamide could further red-shift emission wavelengths or alter quantum yields.

Biologische Aktivität

4-Chloro-N,2-dimethoxy-N-methylbenzamide is a chemical compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Chloro-N,2-dimethoxy-N-methylbenzamide is C10H12ClN2O3. The presence of the chloro and methoxy groups on the benzene ring significantly influences its biological properties.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Antitumor Activity : Studies have indicated that benzamide derivatives, including 4-Chloro-N,2-dimethoxy-N-methylbenzamide, exhibit moderate to high potency against specific cancer cell lines. For instance, related compounds have shown efficacy in inhibiting RET kinase activity, which is crucial in certain cancers .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways through interactions with specific enzymes and receptors, potentially serving as an anti-inflammatory agent.

- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, although detailed evaluations are still required.

The mechanism of action for 4-Chloro-N,2-dimethoxy-N-methylbenzamide involves:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical signaling pathways, such as NF-κB and ISRE pathways. This inhibition can lead to reduced cell proliferation in cancer models .

- Receptor Interaction : It may interact with various receptors, influencing cellular responses and modulating immune functions .

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of specific substituents on the benzamide structure:

| Compound | Substituents | Biological Activity |

|---|---|---|

| 1 | 4-Chloro-2,5-dimethoxy | Active in prolonging NF-κB signaling |

| 2 | 4-Bromo instead of 4-Chloro | Inactive |

| 3 | Removal of methoxy groups | Loss of activity |

These studies indicate that both the chloro and methoxy groups are critical for maintaining biological activity .

Case Studies

Several case studies have demonstrated the efficacy of related compounds:

- Cancer Therapy : A study evaluated a series of benzamide derivatives for their ability to inhibit RET kinase. Compounds with similar structures to 4-Chloro-N,2-dimethoxy-N-methylbenzamide showed significant inhibition in vitro and in vivo models .

- Inflammatory Response Modulation : Research involving immune cell activation revealed that compounds similar to this benzamide can enhance or prolong immune responses when used as adjuvants in vaccination protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.